Boc-4-carboxyl-L-phenylalanine
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Overview
Description
Boc-4-carboxyl-L-phenylalanine, also known as N-tert-butoxycarbonyl-4-carboxyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxyl group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and ease of handling.
Mechanism of Action
Target of Action
Boc-4-carboxyl-L-phenylalanine is a type of amino acid derivative . Amino acids are the basic units that make up proteins and play an important role in the state of cells, the maintenance of high density, and protein yield and quality . .
Mode of Action
As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids, contributing to protein synthesis and influencing cellular functions .
Biochemical Pathways
As an amino acid, it is likely involved in protein synthesis and other cellular processes .
Result of Action
As an amino acid derivative, it may contribute to protein synthesis and influence various cellular functions .
Action Environment
Like other biochemical reagents, it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or extraction methods .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Boc-4-carboxyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TFA, HCl in methanol
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Deprotection to yield free amines
Scientific Research Applications
Boc-4-carboxyl-L-phenylalanine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals and as a precursor in drug synthesis.
Comparison with Similar Compounds
- Boc-L-phenylalanine
- Boc-4-fluoro-L-phenylalanine
- Boc-4-nitro-L-phenylalanine
Comparison: Boc-4-carboxyl-L-phenylalanine is unique due to the presence of the carboxyl group at the para position of the phenyl ring, which imparts additional reactivity compared to other Boc-protected phenylalanine derivatives. This makes it particularly useful in applications requiring selective functionalization of the phenyl ring .
Properties
IUPAC Name |
4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXENJFSWWWQI-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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